molecular formula C24H20N2O2 B085200 4,4'-Bis(4-aminophenoxy)biphenyl CAS No. 13080-85-8

4,4'-Bis(4-aminophenoxy)biphenyl

Cat. No. B085200
CAS RN: 13080-85-8
M. Wt: 368.4 g/mol
InChI Key: HYDATEKARGDBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4,4'-Bis(4-aminophenoxy)biphenyl involves multiple steps, including the chlorodisplacement of p-chloronitrobenzene with biphenol derivatives, followed by catalytic reduction processes. This methodology allows for the introduction of ether linkages between the biphenyl structure and amine groups, resulting in compounds that serve as precursors for high-performance polyimides and poly(ether benzoxazole)s (Hsiao et al., 1995; Imai et al., 2002).

Molecular Structure Analysis

The molecular structure of 4,4'-Bis(4-aminophenoxy)biphenyl, characterized by its crank and twisted noncoplanar structure, contributes significantly to the solubility and thermal properties of the derived polymers. The presence of ether linkages offers flexibility, while the biphenyl core provides rigidity, a combination that is beneficial for the synthesis of polymers with high glass-transition temperatures and excellent thermal stability (Morikawa et al., 2012).

Chemical Reactions and Properties

4,4'-Bis(4-aminophenoxy)biphenyl is a versatile monomer for polycondensation reactions, forming the backbone of various aromatic polyimides and poly(ether benzoxazole)s. These reactions typically involve the polycondensation of the bis(o-aminophenol) monomer with various aromatic dicarboxylic acid chlorides, followed by processes such as thermal cyclodehydration, to yield polymers with high thermal stability and solubility in specific solvents (Imai et al., 2002).

Physical Properties Analysis

The physical properties of polymers synthesized from 4,4'-Bis(4-aminophenoxy)biphenyl, such as aromatic poly(ether benzoxazole)s and polyimides, are noteworthy. These materials exhibit high glass-transition temperatures (190-251 °C), outstanding thermal stability (with decomposition temperatures above 500 °C), and solubility in polar aprotic solvents, which are essential characteristics for their application in high-temperature environments (Imai et al., 2002).

Chemical Properties Analysis

The chemical properties of polymers derived from 4,4'-Bis(4-aminophenoxy)biphenyl reflect their molecular architecture, showcasing excellent resistance to various chemicals and solvents. This resistance is particularly valuable in applications where materials are exposed to harsh chemical environments, thereby maintaining their integrity and performance over long periods (Hsiao et al., 1995).

Scientific Research Applications

  • Polyimides Synthesis: 4,4'-Bis(4-aminophenoxy)biphenyl was used to synthesize polyimides. The resultant polyimides exhibited characteristics like good solubility, high thermal stability, and mechanical strength (Hsiao, Yang, & Lin, 1995).

  • Proton Conductivity: A study synthesized a novel sulfonated diamine monomer from 4,4'-Bis(4-aminophenoxy)biphenyl, which showed high water stability and proton conductivity, making it potentially useful in fuel cell applications (Watari et al., 2004).

  • Polyaspartimides Development: The compound was utilized in creating novel polyaspartimides, showing moderate glass transition temperature and good thermo-oxidative stability (Liaw, Liu, Liaw, & Ho, 1999).

  • Surface Properties of Polyimide Films: Research focused on the surface properties of polyimide films derived from 4,4'-Bis(4-aminophenoxy)biphenyl, highlighting its potential in creating transparent, flexible films (Yu Xin-hai, 2008).

  • Sulfonated Polyimides for Fuel Cells: Another study synthesized sulfonated polyimides from 4,4'-Bis(4-aminophenoxy)biphenyl, which exhibited high mechanical strength and proton conductivity, suggesting their suitability for polymer electrolyte fuel cells (Chen et al., 2009).

  • Molybdenum(VI) Complexes Study: The compound was used in the study of Molybdenum(VI) complexes, demonstrating interesting metal-ligand and metal-amidophenoxide π bonding (Kopec, Shekar, & Brown, 2012).

  • Characterization of Polyimide Films: Research on the elastic and thermal properties of polyimide films derived from the compound used impulsive stimulated thermal scattering, providing insight into the material's physical properties (Cocson et al., 1995).

  • Flame Retardancy in Epoxy Resins: The compound was part of a study exploring the thermal and mechanical properties of high functionality epoxy resins, indicating its role in enhancing flame retardancy (Liu, Varley, & Simon, 2006).

Safety And Hazards

4,4’-Bis(4-aminophenoxy)biphenyl is toxic and can cause skin and eye irritation. It may also cause respiratory irritation. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

4,4’-Bis(4-aminophenoxy)biphenyl has shown excellent biocompatibility with human dermal fibroblasts and osteosarcoma cells, making it promising for use as coatings for biomedical devices and filaments for 3D printed implants . It can also be crosslinked with aldehydes to form covalent organic frameworks for sensing nitro-substituted aromatic compounds via photo-induced charge transfer mechanism .

properties

IUPAC Name

4-[4-[4-(4-aminophenoxy)phenyl]phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c25-19-5-13-23(14-6-19)27-21-9-1-17(2-10-21)18-3-11-22(12-4-18)28-24-15-7-20(26)8-16-24/h1-16H,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDATEKARGDBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348223
Record name 4,4'-Bis(4-aminophenoxy)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(4-aminophenoxy)biphenyl

CAS RN

13080-85-8
Record name 4,4'-Bis(4-aminophenoxy)biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(1,1'-Biphenyl-4,4'-diyldioxy)dianiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-Bis(4-aminophenoxy)biphenyl
Reactant of Route 2
Reactant of Route 2
4,4'-Bis(4-aminophenoxy)biphenyl
Reactant of Route 3
Reactant of Route 3
4,4'-Bis(4-aminophenoxy)biphenyl
Reactant of Route 4
Reactant of Route 4
4,4'-Bis(4-aminophenoxy)biphenyl
Reactant of Route 5
Reactant of Route 5
4,4'-Bis(4-aminophenoxy)biphenyl
Reactant of Route 6
Reactant of Route 6
4,4'-Bis(4-aminophenoxy)biphenyl

Citations

For This Compound
463
Citations
T Watari, J Fang, K Tanaka, H Kita, K Okamoto… - Journal of membrane …, 2004 - Elsevier
A novel sulfonated diamine monomer, 4,4′-bis(4-aminophenoxy)biphenyl-3,3′-disulfonic acid (BAPBDS) with the high basisity and flexible structure was synthesized by direct …
Number of citations: 225 www.sciencedirect.com
DJ Liaw, BY Liaw, MQ Jeng - Polymer, 1998 - Elsevier
In this work, we synthesised a new diamine containing noncoplanar 2,2′-dimethyl-biphenylene and flexible aryl ether units, 2,2′-dimethyl-4,4′-bis(4-aminophenoxy)biphenyl (…
Number of citations: 106 www.sciencedirect.com
BP Tripathi, T Chakrabarty, VK Shahi - Journal of Materials Chemistry, 2010 - pubs.rsc.org
Disulfonated 4,4′-bis(4-aminophenoxy)biphenyl-3,3′-disulfonic acid (BAPBDS) was synthesized as cross-linking agent. In situ cross-linking of sulfonated poly(ether sulfone) (SPES) …
Number of citations: 62 pubs.rsc.org
CP Yang, GS Liou, SH Jeng… - Journal of applied …, 2002 - Wiley Online Library
Three series of isomeric poly(amide imide)s (series III, IV, and V) were synthesized by the direct polycondensation of 2,2′‐bis(4‐aminophenoxy)biphenyl (2,2′‐BAPB), 4,4′‐bis(4‐…
Number of citations: 5 onlinelibrary.wiley.com
X Guo, J Fang, K Tanaka, H Kita… - Journal of Polymer …, 2004 - Wiley Online Library
Novel sulfonated polyimides (SPIs) were prepared from 1,4,5,8‐naphthalenetetracarboxylic dianhydride (NTDA), 2,2′‐bis(4‐aminophenoxy)biphenyl‐5,5′‐disulfonic acid (oBAPBDS…
Number of citations: 73 onlinelibrary.wiley.com
CP Yang, RS Chen - Journal of Polymer Science Part A …, 2002 - Wiley Online Library
A diamine monomer II, 2,5‐bis(4‐aminophenoxy)biphenyl, was prepared through a nucleophilic substitution reaction of phenylhydroquinone and p‐chloronitrobenzene in the presence …
Number of citations: 33 onlinelibrary.wiley.com
DJ Liaw, BY Liaw - Polymer, 1999 - Elsevier
A new diamine, 1,1-bis[4-(4-aminophenoxy)phenyl] cyclododecane (BAPCD), bearing flexible ether and bulky pendant cyclododecylidene groups was prepared in three steps from …
Number of citations: 81 www.sciencedirect.com
S Chen, Y Yin, K Tanaka, H Kita, K Okamoto - Polymer, 2006 - Elsevier
A novel side-chain-sulfonated aromatic diamine of bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone (BAPSBPS) was synthesized. Sulfonated copolyimides were synthesized …
Number of citations: 80 www.sciencedirect.com
CP Yang, SH Hsiao, MF Hsu - Journal of Polymer Science Part …, 2002 - Wiley Online Library
A novel fluorinated diamine monomer based on 4,4′‐biphenol was synthesized via a straightforward, high‐yielding two‐step procedure. 4,4′‐Biphenol was reacted with 2‐chloro‐5‐…
Number of citations: 84 onlinelibrary.wiley.com
DJ Liaw, DCH Liu, BY Liaw… - Journal of applied polymer …, 1999 - Wiley Online Library
A novel bismaleimide, 2,2′‐dimethyl‐4,4′‐bis(4‐maleimidophenoxy)biphenyl, containing noncoplanar 2,2′‐dimethylbiphenylene and flexible ether units in the polymer backbone …
Number of citations: 18 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.